(R)-2-(Piperazin-2-yl)acetonitrile hydrochloride
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Overview
Description
®-2-(Piperazin-2-yl)acetonitrile hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring, which is a common motif in medicinal chemistry, and an acetonitrile group, which adds to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Piperazin-2-yl)acetonitrile hydrochloride typically involves the reaction of ®-2-(Piperazin-2-yl)acetonitrile with hydrochloric acid. The process can be carried out under various conditions, but a common method involves dissolving the starting material in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to precipitate the hydrochloride salt. The reaction is usually conducted at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Piperazin-2-yl)acetonitrile hydrochloride may involve more scalable and efficient methods. These could include continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This approach can improve yield and purity while reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
®-2-(Piperazin-2-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
®-2-(Piperazin-2-yl)acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: The compound can be used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ®-2-(Piperazin-2-yl)acetonitrile hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring is known to interact with various biological targets, and the nitrile group can participate in hydrogen bonding or other interactions that enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Piperazin-2-yl)acetonitrile hydrochloride: The enantiomer of the compound, which may have different biological activities.
N-(2-Cyanoethyl)piperazine hydrochloride: A similar compound with a different substitution pattern on the piperazine ring.
2-(Piperazin-1-yl)acetonitrile hydrochloride: Another related compound with a different substitution on the piperazine ring.
Uniqueness
®-2-(Piperazin-2-yl)acetonitrile hydrochloride is unique due to its specific stereochemistry and the presence of both the piperazine ring and the acetonitrile group. This combination of features can result in distinct biological activities and reactivity profiles compared to similar compounds.
Properties
IUPAC Name |
2-[(2R)-piperazin-2-yl]acetonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c7-2-1-6-5-8-3-4-9-6;/h6,8-9H,1,3-5H2;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAXRFZWKOHAAC-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)CC#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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